1-{[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}-4-piperidinecarboxamide
Overview
Description
1-{[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}-4-piperidinecarboxamide is a complex organic compound that features a pyridazine ring substituted with a fluorophenyl group and a piperidinecarboxamide moiety
Preparation Methods
The synthesis of 1-{[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}-4-piperidinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.
Introduction of the fluorophenyl group: This step involves the substitution reaction where a fluorophenyl group is introduced to the pyridazine ring.
Acetylation: The acetyl group is introduced to the pyridazine ring through an acetylation reaction.
Formation of the piperidinecarboxamide moiety: This involves the reaction of the acetylated pyridazine with piperidine and subsequent formation of the carboxamide group.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-{[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}-4-piperidinecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
1-{[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}-4-piperidinecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-{[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}-4-piperidinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar compounds to 1-{[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}-4-piperidinecarboxamide include:
1-{[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}-4-piperidinecarboxamide: Similar structure with a chlorophenyl group instead of a fluorophenyl group.
1-{[3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}-4-piperidinecarboxamide: Similar structure with a bromophenyl group instead of a fluorophenyl group.
1-{[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}-4-piperidinecarboxamide: Similar structure with a methylphenyl group instead of a fluorophenyl group.
The uniqueness of this compound lies in the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetyl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O3/c19-14-3-1-12(2-4-14)15-5-6-16(24)23(21-15)11-17(25)22-9-7-13(8-10-22)18(20)26/h1-6,13H,7-11H2,(H2,20,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQECTPDCXCNTOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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